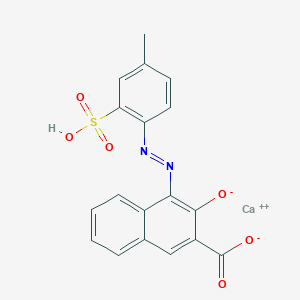
Lithol Rubine BK
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithol Rubine BK is a reddish synthetic azo dye, known for its vibrant magenta color when printed. It is slightly soluble in hot water, insoluble in cold water, and insoluble in ethanol. When dissolved in dimethylformamide, its absorption maximum lies at about 442 nanometers . This compound is commonly used in dyeing plastics, paints, printing inks, and textiles. It is also used as a food dye with the European Union’s E number E180 .
Métodos De Preparación
Lithol Rubine BK is prepared by azo coupling with 3-hydroxy-2-naphthoic acid . The synthetic route involves the reaction of 3-hydroxy-2-naphthoic acid with 4-methyl-2-sulfonatophenylhydrazine under acidic conditions to form the azo compound. The reaction conditions typically include maintaining a temperature of around 0-5°C to ensure the stability of the diazonium salt formed during the process . Industrial production methods involve large-scale azo coupling reactions, followed by filtration, washing, and drying to obtain the final product as a red powder .
Análisis De Reacciones Químicas
Lithol Rubine BK undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products depending on the reagents used.
Reduction: The azo group can be reduced to form amines. Common reducing agents include sodium dithionite and zinc dust.
Substitution: The sulfonate group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific oxidizing or reducing agents, and controlled temperatures. Major products formed from these reactions include different derivatives of the original azo compound .
Aplicaciones Científicas De Investigación
Lithol Rubine BK has a wide range of scientific research applications:
Chemistry: Used as a standard dye in various analytical techniques, including spectrophotometry.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.
Industry: Widely used in the textile, paint, and printing industries for its vibrant color and stability
Mecanismo De Acción
The mechanism of action of Lithol Rubine BK involves its ability to form stable complexes with various substrates. The azo group in the compound can interact with different molecular targets, leading to changes in the absorption and emission properties of the dye. This interaction is influenced by the pH of the environment and the presence of other ions or molecules .
Comparación Con Compuestos Similares
Lithol Rubine BK is compared with other similar azo dyes, such as:
- Pigment Rubine
- Carmine 6B
- Brilliant Carmine 6B
- Permanent Rubin L6B
These compounds share similar structures and properties but differ in their specific applications and stability under different conditions. This compound is unique due to its specific absorption maximum and its use as a standard magenta dye in printing processes .
Propiedades
Fórmula molecular |
C18H12CaN2O6S |
|---|---|
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
calcium;4-[(4-methyl-2-sulfophenyl)diazenyl]-3-oxidonaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H14N2O6S.Ca/c1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;/h2-9,21H,1H3,(H,22,23)(H,24,25,26);/q;+2/p-2 |
Clave InChI |
PZTQVMXMKVTIRC-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)[O-])[O-])S(=O)(=O)O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid](/img/structure/B12516319.png)
![6-(2-Nitrophenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12516325.png)

![1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(thieno[2,3-d]pyrimidin-4-yloxy)ethan-1-one](/img/structure/B12516329.png)
![3-(4-Bromophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B12516332.png)


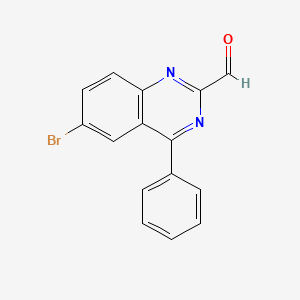

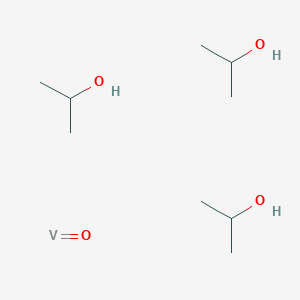
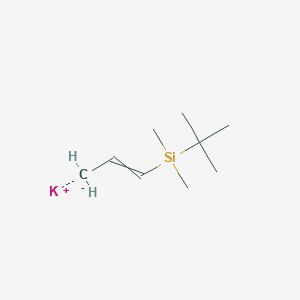
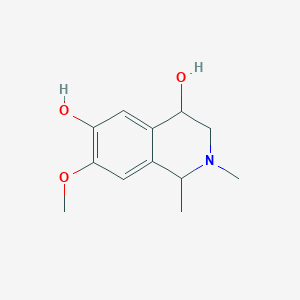
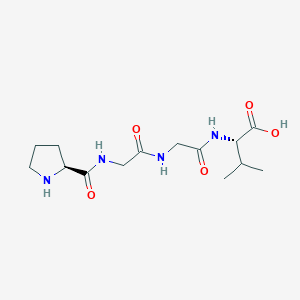
![4,4'-[Ethane-1,2-diylbis(azanediylmethylene)]di(benzene-1,2,3-triol)](/img/structure/B12516385.png)
